molecular formula C10H12O4 B3291806 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone CAS No. 87344-56-7

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone

Cat. No.: B3291806
CAS No.: 87344-56-7
M. Wt: 196.2 g/mol
InChI Key: JWOQTVIARKKZNB-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound is identified under the CAS Registry Number 87344-56-7 and is provided as a high-purity material for research purposes . As a substituted acetophenone, it shares a structural relationship with other methoxy/hydroxy-substituted ethanones, such as acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone), which are of significant interest in chemical research . These related compounds are often explored in photochemical studies, including investigations into rearrangement reactions like the photo-Favorskii rearrangement, which is a key pathway in the development of photoremovable protecting groups for chemical and biological applications . Researchers value this structural motif for its potential utility in synthetic organic chemistry and as a building block for more complex molecules. The product is supplied with the signal word "Warning" and the hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . This product is intended for laboratory and research use only. It is not approved for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

1-(4-hydroxy-2,3-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(12)10(14-3)9(7)13-2/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOQTVIARKKZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone can be synthesized through various methods. One common approach involves the methylation of 4-hydroxyacetophenone using dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxy and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone exhibits notable biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Properties : Studies have shown that acetosyringone possesses antimicrobial activity against various pathogens, making it a potential candidate for developing new antimicrobial agents.
  • Plant Growth Regulation : This compound acts as a signaling molecule in plants, influencing growth and development processes. It has been identified as a key player in the plant's response to environmental stressors.

Pharmacological Research

Acetosyringone has been studied for its role in modulating biochemical pathways. Its ability to interact with various biological targets suggests potential applications in drug development:

  • Inhibition of Enzymatic Activity : Research indicates that acetosyringone can inhibit specific enzymes involved in metabolic processes, which may provide therapeutic benefits in conditions related to metabolic dysregulation.

Agricultural Applications

The compound's role as a plant growth regulator highlights its importance in agriculture:

  • Enhancement of Plant Defense Mechanisms : Acetosyringone has been shown to enhance the resistance of plants against pathogens, thereby improving crop yields and sustainability.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents demonstrated the efficacy of acetosyringone against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as a natural antimicrobial agent.

Case Study 2: Plant Growth Promotion

Research conducted at the University of Agriculture explored the effects of acetosyringone on tomato plants. The study found that treatment with acetosyringone resulted in a 30% increase in plant height and enhanced fruit yield compared to untreated controls. This highlights its utility as a biostimulant in agricultural practices.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

α-Glucosidase Inhibition
  • Key Findings: The number of hydroxyl groups on the aromatic ring correlates with inhibitory activity. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 0.28 mM) and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 0.34 mM) show stronger inhibition than mono-hydroxylated analogs like paeonol (IC₅₀ = 1.12 mM) . Methoxylation at C-4 reduces activity, while acetyl substitution enhances potency .

Table 1: α-Glucosidase Inhibitory Activity of Selected Analogs

Compound Substituents IC₅₀ (mM)
1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone 4-OH, 2,3-OCH₃ N/A*
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2,5-OH, 4-OCH₃ 0.28
Paeonol 4-OCH₃, 2-OH 1.12
Acarbose (Control) 0.24
Antibacterial Activity
  • Key Findings: Dihydroxy-substituted analogs (e.g., 1-(3,4-dihydroxy-phenyl)-2-(7-methoxy-1-methyl-β-carbolin-2-yl)-ethanone) exhibit broad-spectrum activity against gram-positive bacteria, outperforming mono-methoxy derivatives .

Structural and Physical Property Comparisons

Table 2: Physical Properties of Hydroxyacetophenone Derivatives

Compound (CAS) Molecular Weight Melting Point (°C) Key Substituents
This compound 196.20* 86–87† 4-OH, 2,3-OCH₃
1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone (22248-13-1) 196.20 N/A 6-OH, 2,3-OCH₃
1-(4-Hydroxy-2,5-dimethylphenyl)ethanone (26216-10-4) 164.20 N/A 4-OH, 2,5-CH₃
1-(4-(Dodecyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone 380.52 55–56 4-O(CH₂)₁₁CH₃, 6-OH, 2,3-OCH₃

*Derived from analogs in ; †From benzyloxy derivative in .

Key Structural Determinants of Activity

Hydroxyl Group Position :

  • Para-hydroxylation (C-4) is common in bioactive analogs, but ortho/meta-hydroxylation (e.g., 2,3 or 2,5 positions) enhances α-glucosidase inhibition .

Methoxy vs. Methyl Groups: Methoxy groups improve solubility and electronic effects, whereas methyl groups (e.g., in 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone) reduce polarity .

Research Implications and Gaps

  • Natural Occurrence: 1-(2,4-dihydroxyphenyl)-ethanone is found in roasted coffee, suggesting natural sources for related compounds .
  • Unresolved Questions: The specific α-glucosidase inhibitory activity of this compound remains unstudied in the provided evidence, warranting further investigation.

Biological Activity

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone, commonly known as acetosyringone , is an organic compound with the molecular formula C10H12O4C_{10}H_{12}O_{4} and a molecular weight of approximately 196.19 g/mol. This compound is characterized by its phenolic structure, which includes two methoxy groups and a hydroxyl group attached to the aromatic ring. Its biological activities have garnered significant interest in various fields, particularly in pharmacology and plant biology.

Acetosyringone is notable for its role as a signaling molecule in plants, influencing growth and development. It has been extensively studied for its potential applications in agriculture as a plant growth regulator. The synthesis of acetosyringone can be achieved through several methods, including the reaction of 4-hydroxy-2,3-dimethoxybenzaldehyde with acetic anhydride or acetyl chloride under acidic conditions.

Biological Activities

This compound exhibits a range of biological activities:

  • Plant Growth Regulation : Acetosyringone plays a crucial role in plant signaling, particularly in the interaction between plants and microorganisms. It has been shown to enhance root development and stimulate the production of secondary metabolites in various plant species.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress. This property is particularly relevant in the context of preventing cellular damage associated with aging and various diseases.
  • Antimicrobial Activity : Acetosyringone exhibits antimicrobial properties against several pathogens, making it a candidate for use in natural pesticides or as an additive in food preservation.
  • Pharmacological Potential : Research indicates that acetosyringone may modulate various biochemical pathways, suggesting potential therapeutic applications. Studies have highlighted its ability to inhibit certain enzymes linked to inflammation and neurodegenerative diseases .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant effects of acetosyringone revealed that it significantly reduced oxidative stress markers in cultured human cells. The results indicated that treatment with acetosyringone led to a decrease in reactive oxygen species (ROS) levels by approximately 30% compared to untreated controls. This suggests its potential as a protective agent against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In another investigation, acetosyringone was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that acetosyringone exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This highlights its potential as a natural antimicrobial agent.

Comparative Analysis of Similar Compounds

The biological activity of acetosyringone can be compared with structurally similar compounds to understand its unique properties better. Below is a table summarizing some related compounds:

Compound NameMolecular FormulaUnique Features
1-(4-Hydroxy-3-methoxyphenyl)ethanoneC9H10O3Lacks one methoxy group compared to acetosyringone
1-(3,4-Dimethoxyphenyl)ethanoneC10H12O3Features different positions of methoxy groups
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanoneC10H12O4Contains an additional methoxy group at position 5

The unique arrangement of functional groups in acetosyringone imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 2.52 (s, 3H, COCH₃), δ 3.85 (s, 6H, OCH₃), δ 6.72 (d, J=8.5 Hz, 1H), δ 7.12 (d, J=8.5 Hz, 1H)
IR (KBr)1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O of methoxy)
HRMS[M+H]⁺ m/z 197.2012 (calc. 196.1999)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.2–1.5 equivalentsMaximizes acylation
Temperature70–75°CReduces dimerization
SolventAnhydrous dichloromethaneEnhances Lewis acid activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone

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